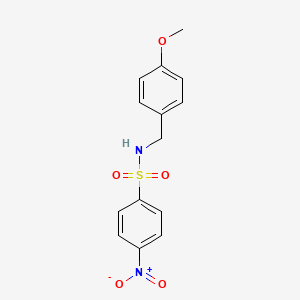

N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-13-6-2-11(3-7-13)10-15-22(19,20)14-8-4-12(5-9-14)16(17)18/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRDNSLFNJNMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214490 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171414-17-8 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171414-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Methoxybenzyl 4 Nitrobenzenesulfonamide

Established Synthetic Routes for N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide

The primary and most direct method for synthesizing this compound involves the reaction of a substituted amine with a sulfonyl chloride. This classical approach is widely utilized for the formation of sulfonamide bonds.

Sulfonylation Reactions of 4-methoxybenzylamine (B45378) with 4-nitrobenzenesulfonyl chloride

The standard synthesis of this compound is achieved through the sulfonylation of 4-methoxybenzylamine. In this reaction, 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This process typically requires a base to neutralize the hydrochloric acid byproduct formed during the reaction. A common procedure involves dissolving 4-methoxybenzylamine in a suitable solvent, such as dichloromethane, along with a base like triethylamine. orgsyn.org The mixture is cooled, and 4-nitrobenzenesulfonyl chloride is added portion-wise. orgsyn.org After the reaction is complete, an acidic workup is performed to remove excess base and amine, followed by extraction and purification to yield the final product. orgsyn.org An analogous reaction using 4-methoxyaniline (p-anisidine) and 4-nitrobenzenesulfonyl chloride in an aqueous sodium carbonate solution has been reported to produce the related N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide in high yield. mdpi.com

Table 1: Example Synthesis of a Structurally Related Nitrobenzenesulfonamide

| Reactant 1 | Reactant 2 | Solvent/Base | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| p-Anisidine (B42471) | 4-Nitrobenzenesulfonyl chloride | Water / Na₂CO₃ | ~4 days | 85.84% | mdpi.com |

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Dichloromethane / Triethylamine | 15 min (post-addition) | 90-91% (recrystallized) | orgsyn.org |

Alternative Synthetic Pathways for Benzenesulfonamide (B165840) Formation

Beyond the traditional sulfonyl chloride route, alternative methods for constructing the N-S bond of benzenesulfonamides have been developed. One such approach involves the direct use of nitroarenes as the nitrogen source. A method utilizing an iron catalyst allows for the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org This reaction proceeds under mild conditions with ferrous chloride (FeCl₂) as the catalyst and sodium bisulfite (NaHSO₃) as the reductant. organic-chemistry.org This pathway offers an advantage by avoiding the use of potentially genotoxic aromatic amines. organic-chemistry.org Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.org

Synthesis of Analogues and Derivatives of this compound

The structure of this compound can be systematically modified to generate a library of analogues. These modifications typically target the nitro-substituted aromatic ring, the methoxybenzyl group, or the sulfonamide nitrogen atom.

Modifications of the Nitro Aromatic Ring

The nitro aromatic ring is a primary site for derivatization. Modifications can include altering the position of the nitro group or converting it into other functional groups.

Positional Isomers : The nitro group can be located at the ortho (2-), meta (3-), or para (4-) position of the benzenesulfonyl moiety. The synthesis of the 2-nitro and 3-nitro isomers of the related N-(4-methoxyphenyl)benzenesulfonamide has been accomplished by reacting p-anisidine with the corresponding 2-nitrobenzenesulfonyl chloride or 3-nitrobenzenesulfonyl chloride. mdpi.com These syntheses demonstrate that the position of the nitro group can be readily varied by selecting the appropriate starting sulfonyl chloride. mdpi.com

Reduction to an Amino Group : A common and significant modification is the reduction of the nitro group to an amine, yielding 4-amino-N-(4-methoxybenzyl)benzenesulfonamide. This transformation fundamentally alters the electronic properties of the aromatic ring. Various reagents are effective for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., using palladium on carbon), or metals in acidic media, such as iron powder with hydrochloric acid. wikipedia.orgprepchem.com The resulting amino group can then serve as a handle for further derivatization.

Table 2: Synthesis of Positional Isomers of N-(4-methoxyphenyl)nitrobenzenesulfonamide

| Compound Name | Nitro Position | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | para (4-) | 85.84% | 182–183 | mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | meta (3-) | 79.65% | 133–134 | mdpi.com |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | ortho (2-) | 17.83% | 85–86 | mdpi.com |

Substitutions on the Methoxybenzyl Moiety

The methoxybenzyl portion of the molecule also offers opportunities for structural variation. By employing different substituted benzylamines in the initial sulfonylation reaction, a wide array of analogues can be produced. For instance, using benzylamines with alternative alkoxy groups (e.g., ethoxy, propoxy), different substitution patterns on the aromatic ring (e.g., 2-methoxy or 3-methoxybenzylamine), or additional substituents like halogens or alkyl groups can lead to diverse derivatives. A patent has described a related compound, N-[(3-ethoxyphenyl)methyl]-4-nitro-benzenesulfonamide, highlighting the feasibility of such modifications. appchemical.com

Derivatization at the Sulfonamide Nitrogen

The acidic proton on the sulfonamide nitrogen can be replaced through various reactions, such as alkylation or acylation, leading to N-substituted derivatives.

N-Alkylation : The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction replaces the hydrogen atom with an alkyl or substituted alkyl group. The specific compound N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide has been cataloged, confirming that N-methylation is a known derivatization. appchemical.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has also been developed, although this method was reported to be unsuccessful for 4-nitrobenzenesulfonamide (B188996) due to the strongly electron-withdrawing nature of the nitro group. acs.org A two-step process involving the initial synthesis of the sulfonamide followed by benzylation has been used to prepare N-allyl-N-benzyl-4-methylbenzenesulfonamide, demonstrating a viable route for introducing larger groups at the nitrogen. nsf.gov

Formation of N-Sulfonylimines : The sulfonamide can react with aldehydes in a condensation reaction to form N-sulfonylimines. This reaction typically involves heating the sulfonamide and an aldehyde, often with a dehydrating agent. For example, the reaction of p-toluenesulfonamide (B41071) with 4-methoxybenzaldehyde (B44291) yields (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide. rsc.org This indicates a potential pathway for derivatizing this compound through reaction with various aldehydes.

Table 3: Examples of N-Substituted Derivatives

| Derivative Name | Modification Type | Synthetic Precursors | Reference |

|---|---|---|---|

| N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide | N-Methylation | This compound + Methylating agent | appchemical.com |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | N-Benzylation | N-allyl-4-methylbenzenesulfonamide + Benzyl (B1604629) bromide | nsf.gov |

| (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | N-Sulfonylimine formation | p-Toluenesulfonamide + 4-Methoxybenzaldehyde | rsc.org |

Hybridization Approaches with Other Pharmacophores

Molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule. This approach aims to develop novel compounds with potentially enhanced efficacy, dual-action capabilities, or improved pharmacokinetic profiles. nih.govnih.gov The sulfonamide moiety is a versatile and privileged scaffold for such hybridization, frequently combined with a wide range of biologically active heterocycles. scilit.comnih.gov

While specific examples detailing the hybridization of this compound are not extensively documented, the general strategy is widely applied to the broader sulfonamide class. This involves incorporating other pharmacologically important motifs to explore new chemical space and biological activities. researchgate.net Examples of pharmacophores commonly hybridized with sulfonamides include:

Nitrogen-Containing Heterocycles: Pyridine, pyrimidine, pyrazole, triazole, quinoline, and piperazine (B1678402) are frequently linked to a sulfonamide core. nih.govscilit.comnih.gov These combinations have been explored for a multitude of therapeutic applications, including anticancer and antimicrobial agents. nih.govresearchgate.net

Oxygen-Containing Heterocycles: Moieties such as coumarin, furan, and various oxadiazoles (B1248032) have been integrated into sulfonamide structures to generate hybrids with diverse biological profiles. nih.govscilit.com

Other Bioactive Scaffolds: Chalcones and indoles are also combined with sulfonamides to create hybrid compounds, for instance, in the development of novel anticancer and antimicrobial agents. researchgate.net

The design of such hybrids allows chemists to modulate the physicochemical properties and biological functions of the parent sulfonamide, representing a key strategy for derivatization and the discovery of new therapeutic leads. nih.gov

Advanced Synthetic Strategies

The synthesis of sulfonamides has evolved beyond traditional methods, with advanced strategies offering improved efficiency, selectivity, and environmental compatibility. These include electrochemical methods, sophisticated catalytic systems, and one-pot procedures.

Electrochemical Cleavage Methods for Sulfonimides to Access Sulfonamides

Electrochemical methods offer a green and highly selective alternative to chemical reagents for certain transformations. In the context of sulfonamide synthesis, electrochemical cleavage of sulfonimides has been demonstrated as a direct route to access sulfonamides. This technique provides a high degree of chemoselectivity, allowing for the removal of specific sulfonyl groups under controlled potential.

For instance, research has shown that sulfonimides bearing different sulfonyl groups can be selectively cleaved. A notable example is the selective removal of a p-nosyl (4-nitrobenzenesulfonyl) group in the presence of other sulfonyl moieties. This transformation can be achieved through electrolysis at a specific potential (e.g., -0.9 V vs SCE), cleanly yielding the corresponding sulfonamide with the nosyl group removed. This method is advantageous as it avoids harsh chemical reagents and allows for precise control over the reaction.

Copper-Catalyzed N-Arylation Approaches in Benzenesulfonamide Synthesis

Copper-catalyzed N-arylation reactions represent a powerful and widely adopted method for forming the crucial S-N bond in N-aryl sulfonamides. These methods serve as an alternative to traditional couplings of sulfonyl chlorides with anilines, often providing broader substrate scope and milder reaction conditions. The direct N-arylation of sulfonamides avoids the need to handle potentially genotoxic sulfonyl chlorides.

Various copper-based catalytic systems have been developed to facilitate this transformation, coupling primary and secondary sulfonamides with aryl halides or arylboronic acids. Key developments in this area include:

Ligand-Assisted Catalysis: The combination of copper salts with specific ligands, such as oxalamides or 4-hydroxypicolinamides, has been shown to create powerful catalytic systems for the N-arylation of sulfonamides with a range of (hetero)aryl bromides and chlorides.

Ligand-Free Systems: Efficient copper-catalyzed N-arylation of sulfonamides with arylboronic acids has been achieved in water under ligand-free and aerobic conditions. This approach aligns with the principles of green chemistry by eliminating the need for organic solvents and expensive ligands.

Reaction Conditions: These reactions typically employ a copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent, with reaction temperatures often ranging from moderate to elevated.

| Coupling Partners | Copper Catalyst | Ligand/Additive | Base | Solvent | Key Feature |

|---|---|---|---|---|---|

| Sulfonamide + Aryl Halide | Copper Salts (e.g., CuI) | Oxalamides | Not specified | Not specified | Effective for (hetero)aryl bromides. |

| Sulfonamide + Arylboronic Acid | Cu(OAc)₂·H₂O | None (Ligand-free) | K₂CO₃ | Water | Environmentally friendly, aerobic conditions. |

| Primary Sulfonamide + Heteroaryl Halide | Not specified | Not specified | Not specified | Not specified | Enables synthesis of mono-N-heteroaryl sulfonamides. |

One-Pot Synthesis Methods for Diaryl Sulfonamides

One-pot synthesis methodologies, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste. In the field of sulfonamide synthesis, several innovative one-pot procedures have been developed for diaryl sulfonamides, which are structurally related to the target compound.

One prominent strategy involves a sequential, metal-catalyzed process for aryl C-H amidation. This method allows for the direct synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides using earth-abundant transition metals. A typical sequence involves:

Iron-Catalyzed C-H Halogenation: The process begins with a regioselective para-iodination or bromination of an activated arene (e.g., anisole) using an iron catalyst, such as iron(III) triflimide, in combination with a halogen source like N-iodosuccinimide (NIS). scilit.com

Copper-Catalyzed N-Arylation: Following the C-H functionalization, a copper(I) catalyst and a suitable ligand are introduced directly into the same pot to facilitate the N-arylation of a primary sulfonamide with the newly formed aryl iodide. scilit.com

This one-pot, two-stage approach provides facile access to a diverse range of diaryl sulfonamides in moderate to excellent yields and has been applied to the synthesis of biologically relevant compounds. nih.govscilit.com

Analytical Characterization Methods in Synthesis Research

The unambiguous structural confirmation of synthesized compounds is paramount in chemical research. For molecules like this compound, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the compound's constitution and purity.

For a compound such as N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, the NMR spectrum reveals characteristic signals for each distinct part of the molecule: the 4-nitrobenzenesulfonyl group and the N-(4-methoxyphenyl) moiety.

¹H NMR Spectrum:

4-Nitrobenzenesulfonyl Group: The aromatic protons on this ring typically appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm) due to the strong electron-withdrawing effects of both the sulfonyl and nitro groups.

N-(4-Methoxyphenyl) Group: The protons on this aromatic ring also appear as two doublets, but at a more upfield position (around 6.8-7.0 ppm) compared to the nitro-substituted ring.

Methoxy (B1213986) Group (-OCH₃): A sharp singlet is observed around 3.7 ppm, corresponding to the three equivalent protons of the methyl group.

Sulfonamide N-H: A broad singlet, whose chemical shift can vary, is typically observed for the proton on the nitrogen atom.

¹³C NMR Spectrum:

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (oxygen, nitrogen) and those in the electron-deficient nitro-substituted ring appearing further downfield.

The precise chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the molecule, confirming its successful synthesis and structural integrity.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | 10.23 (s, 1H) | N-H proton of the sulfonamide |

| 8.37 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the NO₂ group | |

| 7.93 (d, J = 8.4 Hz, 2H) | Aromatic protons ortho to the SO₂ group | |

| 7.00 (d, J = 8.4 Hz, 2H) | Aromatic protons on the methoxyphenyl ring | |

| 6.83 (d, J = 8.0 Hz, 2H) | Aromatic protons on the methoxyphenyl ring | |

| ¹³C NMR | 157.5 | Aromatic carbon attached to the OCH₃ group |

| 150.2 | Aromatic carbon attached to the NO₂ group | |

| 145.4 | Aromatic carbon attached to the SO₂ group | |

| 129.7 | Aromatic carbon | |

| 128.8 | Aromatic carbon | |

| 125.0 | Aromatic carbon | |

| 124.6 | Aromatic carbon | |

| 114.9 | Aromatic carbon | |

| ¹H NMR | 3.68 (s, 3H) | OCH₃ protons |

| ¹³C NMR | 55.7 | OCH₃ carbon |

Data adapted from supporting information of related synthetic studies. s = singlet, d = doublet, J = coupling constant.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the sulfonamide, nitro, and methoxybenzyl groups.

The presence of the sulfonamide group is typically confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net These are among the most characteristic peaks in the spectrum for sulfonamide-containing compounds. researchgate.net Additionally, the N-S bond and the scissoring vibration of the SO2 group produce distinct signals. researchgate.net The nitro group (NO2) also exhibits strong and easily identifiable symmetric and asymmetric stretching vibrations. The 4-methoxybenzyl moiety is characterized by C-O stretching vibrations for the ether linkage and various C-H and C=C vibrations associated with the aromatic rings.

Specific absorption frequencies for the functional groups in this compound can be predicted based on established data for related sulfonamides and aromatic nitro compounds.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretching | 1370 - 1335 |

| Sulfonamide (SO₂) | Symmetric Stretching | 1170 - 1150 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1515 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 |

| Sulfonamide (N-S) | Stretching | 935 - 875 |

| Ether (Ar-O-CH₃) | C-O Stretching | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

Note: The exact positions of these bands can be influenced by the molecule's solid-state structure and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is employed to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns upon ionization.

For this compound (Molecular Formula: C₁₄H₁₄N₂O₅S), the expected average molecular mass is approximately 322.34 Da. chemspider.com In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the compound's molecular weight.

Collision-induced dissociation in tandem mass spectrometry (MS/MS) provides further structural information. Aromatic sulfonamides are known to undergo characteristic fragmentation pathways. mdpi.com A common fragmentation involves the elimination of a sulfur dioxide (SO₂) molecule, which would result in a fragment ion with a loss of 64 Da from the parent ion. mdpi.com Another predictable fragmentation pathway for this compound is the cleavage of the bond between the sulfonamide nitrogen and the benzyl group's methylene (B1212753) carbon. This would lead to the formation of a stable 4-methoxybenzyl cation at m/z 121 and a 4-nitrobenzenesulfonamide fragment. Further fragmentation of the 4-nitrobenzenesulfonyl portion can also occur.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion | Description |

|---|---|---|

| 322 | [C₁₄H₁₄N₂O₅S]⁺ | Molecular Ion (M⁺) |

| 258 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 186 | [O₂NC₆H₄SO₂]⁺ | 4-Nitrobenzenesulfonyl cation |

| 155 | [O₂NC₆H₄NH]⁺ | Fragment from cleavage and rearrangement |

Chromatographic Techniques for Purity Assessment (e.g., HPLC, LCMS, TLC)

Chromatographic methods are essential for separating a compound from a mixture, thereby allowing for its purification and the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and Thin-Layer Chromatography (TLC) are routinely used for these purposes in synthetic chemistry.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is a highly effective method for analyzing the purity of this compound. orientjchem.orgwu.ac.th In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. orientjchem.orgwu.ac.th By running a gradient of increasing organic solvent concentration, compounds are separated based on their hydrophobicity. A pure sample of this compound would appear as a single, sharp peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials or byproducts. A UV detector is commonly used, with the detection wavelength set to an absorption maximum for the nitroaromatic or benzylic chromophores. orientjchem.org

Liquid Chromatography-Mass Spectrometry (LCMS) LCMS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful as it provides not only the retention time of the compound but also its mass-to-charge ratio, offering a high degree of confidence in peak identification. It can simultaneously confirm the identity of the main peak as this compound and provide molecular weight information for any impurities present.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. The separated spots are visualized, typically under UV light. The purity is assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

Table 3: Chromatographic Methods for Purity Assessment

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Principle of Detection | Application |

|---|---|---|---|---|

| HPLC | C18 or C8 silica gel | Acetonitrile/Water or Methanol/Water (gradient) | UV Absorbance | Quantitative purity analysis, identification by retention time |

| LCMS | C18 or C8 silica gel | Acetonitrile/Water or Methanol/Water (gradient) | Mass-to-charge ratio (m/z) | Definitive identification, impurity profiling |

| TLC | Silica gel | Ethyl acetate/Hexane mixture | UV visualization | Reaction monitoring, rapid qualitative purity check |

Investigative Studies of Biological Activities and Molecular Interactions of N 4 Methoxybenzyl 4 Nitrobenzenesulfonamide

Enzyme Inhibition Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.gov This is due to its ability to act as a versatile pharmacophore, engaging with the active sites of various enzymes. The research detailed below explores the inhibitory effects of N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide's structural class against several key enzymes.

Carbonic Anhydrase (CA) Inhibition Studies (CA IX, CA II, Human and Mycobacterial CAs)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for physiological processes like pH regulation. nih.gov Inhibition of specific CA isoforms is a key strategy in treating various diseases. Human (h) isoforms hCA II is ubiquitous, while hCA IX is a transmembrane, tumor-associated isoform overexpressed in hypoxic cancers, making it a significant therapeutic target. nih.govnih.gov

While direct inhibitory data for this compound is not prominently available in the reviewed literature, extensive research on structurally related benzenesulfonamides demonstrates potent, often nanomolar, inhibition of these key isoforms. For instance, studies on hydrazonobenzenesulfonamides revealed compounds with potent inhibitory activity against the cytosolic hCA II isoform, with Kᵢ (inhibition constant) values as low as 1.75 nM. mdpi.com The same study showed that these compounds could also effectively inhibit the tumor-associated hCA IX isoform, with Kᵢ values in the low nanomolar range. mdpi.com

The selectivity for tumor-associated isoforms like hCA IX over cytosolic ones like hCA II is a critical goal in the development of anticancer sulfonamides. nih.gov Research on 4-(pyrazolyl)benzenesulfonamide ureas has identified compounds with excellent inhibitory activity against hCA IX (Kᵢ = 15.9–67.6 nM). researchgate.net Similarly, a series of nitroimidazoles incorporating sulfonamide moieties were designed as agents targeting hCA IX, with most compounds showing nanomolar inhibition. nih.gov

The inhibitory action of sulfonamides also extends to carbonic anhydrases from pathogenic bacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com The genomes of these bacteria encode for β-CAs, which are essential for the pathogen's survival and are considered promising antituberculosis drug targets. nih.govresearchgate.net Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides showed effective inhibition of mycobacterial enzymes MtCA1 and MtCA2, with some compounds displaying low nanomolar inhibition constants (3.4–57.1 nM) against MtCA2. mdpi.com Another study on novel sulphonamide derivatives reported Kᵢ values ranging from 127 nM to 2.12 µM against the mycobacterial isoform mtCA 3. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference Compound | Reference Kᵢ |

|---|---|---|---|---|

| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 45.5 nM | Acetazolamide (AAZ) | 250 nM |

| Hydrazonobenzenesulfonamides | hCA II | 1.75 - 6.65 nM | Acetazolamide (AAZ) | 12.1 nM |

| Hydrazonobenzenesulfonamides | hCA IX | 34.3 - 67.5 nM | Acetazolamide (AAZ) | 25 nM |

| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA IX | 15.9 - 67.6 nM | SLC-0111 | 45 nM |

| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA XII | 16.7 - 65.7 nM | SLC-0111 | 4.5 nM |

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference Compound | Reference Kᵢ |

|---|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | MtCA1 | 95.2 nM - 6.67 µM | Acetazolamide (AAZ) | 480 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | MtCA2 | 3.4 - 57.1 nM | Acetazolamide (AAZ) | 10.3 nM |

| N4-alkylated sulfanilamide (B372717) derivatives | mtCA 3 | 127 nM - 2.12 µM | N/A | N/A |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Sulfonamide-based drugs were among the first effective antimicrobial agents and function by targeting the folate biosynthesis pathway in bacteria. wikipedia.orgiosrjournals.org They act as inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial survival but not present in humans, who acquire folate from their diet. wikipedia.orgpatsnap.com This selective toxicity is the basis of their antibacterial effect. wikipedia.org

The mechanism of action is competitive inhibition. patsnap.com DHPS catalyzes the condensation of 4-aminobenzoic acid (PABA) with (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate (B83284) to form dihydropteroate, a precursor to folic acid. wikipedia.org Because the sulfonamide moiety is structurally analogous to PABA, it can bind to the PABA-binding site on the DHPS enzyme. patsnap.com This competitive binding prevents the natural substrate from accessing the active site, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. wikipedia.org Without folic acid, bacteria cannot synthesize the nucleotides necessary for DNA and RNA replication, leading to a cessation of cell growth and division, an effect known as bacteriostasis. wikipedia.org Computational analyses of the DHPS catalytic mechanism suggest the reaction proceeds via an Sₙ1 process involving a carbocation intermediate. nih.gov

Proteasome Inhibitory Activity of Related Sulfonamide Scaffolds

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and is a validated target in cancer therapy. wikipedia.org While the sulfonamide scaffold is a prolific inhibitor of various proteases, its role as a direct inhibitor of the proteasome is not as well-documented as that of other chemical classes like peptide boronic acids (e.g., bortezomib) or peptide epoxyketones (e.g., carfilzomib). wikipedia.orgnih.gov

However, some related sulfur-containing structures have been identified as proteasome inhibitors. Synthetic inhibitors of the proteasome include compounds such as peptide vinyl sulfones. wikipedia.org Furthermore, a structure-based virtual screening effort to identify novel, noncovalent proteasome inhibitors reported the discovery of hits containing a sulfone moiety. scribd.com These findings suggest that while the classic sulfonamide group (-SO₂NH-) may not be a primary pharmacophore for this target, the broader class of organosulfur compounds, including sulfones (-SO₂-), warrants investigation for proteasome inhibitory activity.

12-Lipoxygenase (12-LOX) Inhibition Studies

Human lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive lipid metabolites involved in inflammation, platelet aggregation, and cell proliferation. nih.gov The platelet-type 12-lipoxygenase (12-LOX) is of particular interest due to its role in thrombosis, diabetes, and cancer. nih.gov

While specific studies on this compound were not identified, research into a closely related 4-((benzyl)amino)benzenesulfonamide scaffold has yielded potent and selective inhibitors of 12-LOX. nih.gov Medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide lead structure resulted in compounds with nanomolar potency against 12-LOX and high selectivity over other related lipoxygenases and cyclooxygenases. nih.govscilit.com The top compounds from this study also demonstrated the ability to inhibit platelet aggregation and reduce the formation of the 12-LOX product 12-HETE in human platelets and β-cells, confirming their biological activity in a cellular context. nih.gov

Antimicrobial Activity Research

The foundational role of sulfonamides as antibacterial agents is well-established, primarily through their inhibition of dihydropteroate synthase. nih.goviosrjournals.org Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria. iosrjournals.org

Studies on various sulfonamide derivatives continue to explore their potential against contemporary clinical isolates, including resistant strains. For example, an investigation of N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide demonstrated strong inhibition against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Another study evaluating new sulfonamides against Gram-negative bacteria found significant activity, with MICs for active compounds ranging between 1-8 µg/mL. researchgate.net The introduction of an electron-withdrawing nitro group has been noted to increase the antimicrobial activity of some sulfonamides. nih.gov

Recent work on thienopyrimidine-sulfonamide hybrids also showed that these molecules possess antibacterial activity against S. aureus and E. coli, as well as antifungal activity against Candida species. mdpi.com This highlights the ongoing utility of the sulfonamide scaffold in the development of new antimicrobial agents. nih.gov

| Compound/Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | MIC | 32 - 512 µg/mL |

| N-(phenyl) sulfamide (B24259) derivatives | Gram-negative clinical isolates | MIC | 1 - 8 µg/mL |

| Thienopyrimidine-sulfadiazine hybrid | Staphylococcus aureus | Zone of Inhibition | 15 mm |

| Thienopyrimidine-sulfadiazine hybrid | Escherichia coli | Zone of Inhibition | 18 mm |

| Thienopyrimidine-sulfadiazine hybrid | Candida albicans | MIC | 62.5 µg/mL |

Anti-tuberculosis (Anti-TB) Activity against Mycobacterium tuberculosis Strains

While the broader class of nitroaromatic compounds has been a subject of interest in anti-tuberculosis research due to their capacity to inhibit pathogen growth, specific studies detailing the activity of this compound against Mycobacterium tuberculosis strains are not extensively documented in publicly available research. nih.govresearchgate.net The nitrobenzoate scaffold, for instance, has been identified as a promising area for developing future antimycobacterial agents. nih.govresearchgate.net However, direct experimental data, including minimum inhibitory concentration (MIC) values for this compound against various M. tuberculosis strains, remains to be established through dedicated research.

Antibacterial Efficacy and Biofilm Inhibition Studies

The antibacterial properties and, more specifically, the ability of this compound to inhibit biofilm formation are areas requiring further investigation. Biofilms are structured communities of bacteria, encapsulated in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. frontiersin.orgmdpi.com Strategies to combat biofilms include inhibiting bacterial adhesion, disrupting quorum sensing (cell-to-cell communication), and degrading the extracellular matrix. frontiersin.orgmdpi.com While various compounds are being explored for these properties, specific data on the efficacy of this compound in preventing biofilm formation or eradicating established biofilms of clinically relevant bacteria have not been detailed in the available scientific literature. nih.govfrontiersin.orgnih.gov

Antitrichomonal Activity against Trichomonas vaginalis

In the search for new treatments for trichomoniasis, an infection caused by the protozoan parasite Trichomonas vaginalis, various nitro-containing compounds are often evaluated. A study investigating a series of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]-4-nitrobenzenesulfonamide derivatives explored their activity against T. vaginalis. scielo.org.mx Within this research, compounds featuring the 4-nitrobenzenesulfonamide (B188996) moiety were synthesized and tested. scielo.org.mx While a related compound, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl)]-4-nitrobenzenesulfonamide, showed potent activity, specific data for this compound was not presented in the context of this particular study. scielo.org.mx The findings suggest that the nitro group on the sulfonamide structure is likely important for antitrichomonal activity. scielo.org.mx

Anticancer Activity Research

Preliminary research has begun to explore the potential of this compound as an anticancer agent, with a focus on its effects on specific cancer cell lines and the mechanisms by which it may induce cell death.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MDA-MB-231, Triple-Negative Breast Cancer)

The triple-negative breast cancer (TNBC) cell line, MDA-MB-231, is a common model for in vitro cytotoxicity studies due to the aggressive nature of this cancer subtype. nih.govmdpi.comdovepress.com While numerous compounds are routinely screened against this cell line, specific cytotoxic data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), for this compound against MDA-MB-231 cells are not yet detailed in available research. researchgate.netresearchgate.net The development of resistance in cancer cells is a significant challenge, and ongoing research seeks to identify novel compounds that can effectively kill these resistant cells. mdpi.comdovepress.com

Apoptosis Induction Mechanisms in Cancer Cells

Apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. nih.gov Many chemotherapeutic drugs function by triggering apoptotic pathways within cancer cells. nih.gov Research into the specific mechanisms of action for novel compounds often involves determining whether they can induce apoptosis and through which cellular pathways. Studies may investigate the activation of caspases, a family of proteases essential for apoptosis, or the involvement of proteins like p53. nih.gov However, specific studies detailing the pro-apoptotic activity of this compound and its mechanism for inducing apoptosis in cancer cells have not been found in the current body of scientific literature.

Antiviral Activity Research

The evaluation of novel chemical entities for antiviral properties is a constant in medicinal chemistry. Despite the broad screening of various classes of compounds against different viruses, there is currently no available scientific literature or published data regarding the investigation of this compound for any antiviral activity.

Inhibition of HIV-1 Integrase (IN) and LEDGF/p75-IN Protein-Protein Interactions

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, making it a critical target for antiretroviral therapy. nih.govbenthamscience.com This enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. nih.govnih.gov The success of integrase strand transfer inhibitors (INSTIs) like raltegravir (B610414) and dolutegravir (B560016) has highlighted the therapeutic value of targeting this enzyme. nih.gov

A key aspect of the integration process is the interaction between HIV-1 IN and the lens epithelium-derived growth factor (LEDGF/p75), a host cellular cofactor that tethers the viral pre-integration complex to the host chromatin, thereby guiding the site of integration. nih.gov The disruption of this protein-protein interaction (PPI) is a validated strategy for developing new anti-HIV agents, known as LEDGINs (LEDGF/p75-IN inhibitors). researchgate.net

While direct research on this compound as an HIV-1 IN inhibitor is not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been explored for anti-HIV activity. For instance, certain oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by targeting the interaction between HIV-1 reverse transcriptase (RT) and the cellular eukaryotic translation elongation factor 1A (eEF1A). nih.gov Although this is a different mechanism, it demonstrates the potential of the benzenesulfonamide scaffold in developing novel antiviral agents that disrupt essential viral-host protein interactions. The structural features of this compound warrant further investigation to determine if it can inhibit HIV-1 integrase activity or the crucial IN-LEDGF/p75 interaction.

Table 1: Key Components in HIV-1 Integration

| Component | Type | Function in HIV-1 Replication | Therapeutic Relevance |

|---|---|---|---|

| HIV-1 Integrase (IN) | Viral Enzyme | Catalyzes the insertion of viral DNA into the host genome. nih.govnih.gov | Validated drug target for INSTIs. nih.gov |

| LEDGF/p75 | Host Cofactor | Tethers the viral pre-integration complex to host chromatin. nih.gov | Target for inhibitors (LEDGINs) that disrupt the IN-LEDGF/p75 interaction. researchgate.net |

| Viral DNA | Nucleic Acid | The genetic material of the virus that is integrated into the host DNA. nih.gov | The substrate for the integrase enzyme. |

| Host Chromatin | Nucleic Acid/Protein Complex | The site of viral DNA integration within the host cell nucleus. nih.gov | The destination for the viral pre-integration complex. |

Nitric Oxide (NO) Donor Investigations

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govresearchgate.net Consequently, compounds that can deliver NO to specific biological targets, known as NO donors, are of significant therapeutic interest. nih.govmdpi.com

N-Hydroxybenzenesulfonamides as Potential NO Donors

While this compound itself is not an N-hydroxybenzenesulfonamide, this closely related class of compounds is recognized for its potential to release nitroxyl (B88944) (HNO), a one-electron reduced sibling of NO with its own distinct and valuable biological profile. nih.gov N-hydroxybenzenesulfonamides are derivatives of Piloty's acid (N-hydroxybenzenesulfonamide), a classic HNO donor. nih.gov The synthesis of various N-hydroxy sulfonimidamides has been explored to create new potential HNO donors. nih.gov These studies suggest that the N-hydroxysulfonamide functional group is a key pharmacophore for generating HNO.

Decomposition Mechanisms and NO Species Generation

The generation of HNO from N-hydroxybenzenesulfonamides typically occurs through decomposition under basic conditions. The process involves the deprotonation of the hydroxylamine (B1172632) nitrogen, which leads to the formation of an unstable intermediate. This intermediate then fragments to release HNO and the corresponding benzenesulfinate (B1229208) byproduct. This mechanism identifies these compounds as valuable tools for studying the biological effects of HNO. nih.gov The release of HNO is often confirmed by trapping it or detecting its dimerization product, nitrous oxide (N₂O). nih.gov

Table 2: General Decomposition of N-Hydroxybenzenesulfonamides

| Reactant | Condition | Products | Species Released |

|---|

| N-Hydroxybenzenesulfonamide | Basic pH | Benzenesulfinate | Nitroxyl (HNO) |

This decomposition pathway underscores the potential for designing sulfonamide-based molecules capable of controlled release of reactive nitrogen species for therapeutic applications.

G Protein-Coupled Receptor (GPCR) Agonism Research

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are the targets of a significant portion of modern medicines.

GPR55 Receptor Agonism Studies

GPR55 is an orphan GPCR that has been implicated as a novel cannabinoid receptor, although it shares low sequence identity with the classical cannabinoid receptors CB1 and CB2. nih.govnih.gov It is activated by various cannabinoid ligands as well as its putative endogenous agonist, L-α-lysophosphatidylinositol (LPI). nih.gov GPR55 is involved in a range of physiological processes and has emerged as a potential therapeutic target for conditions such as neurodegenerative disorders, cancer, and metabolic diseases. nih.govresearchgate.net

The sulfonamide scaffold has been incorporated into known synthetic GPR55 agonists. For example, the compound ML184 is a sulfonamide derivative identified as a GPR55 agonist. researchgate.net This indicates that the sulfonamide functional group is compatible with agonism at this receptor. Although specific studies on this compound as a GPR55 agonist have not been reported, the presence of the benzenesulfonamide core structure suggests that it could be a starting point for designing novel GPR55 modulators. researchgate.net

Selectivity Profiling against Endocannabinoid Targets

The endocannabinoid system (ECS) is a complex lipid signaling network comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide (B1667382) and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. nih.govnih.govfrontiersin.orgresearchgate.net Given that GPR55 is activated by some cannabinoid ligands, any potential GPR55 agonist must be profiled for its activity at other key ECS targets to determine its selectivity. nih.gov

Key endocannabinoid targets for selectivity profiling include:

CB1 Receptor: Primarily found in the central nervous system, mediating the psychoactive effects of cannabinoids. nih.govfrontiersin.org

CB2 Receptor: Predominantly expressed in immune cells and involved in modulating inflammation and immune responses. nih.govfrontiersin.org

FAAH (Fatty Acid Amide Hydrolase): The primary enzyme for the degradation of anandamide. vcu.edu

MAGL (Monoacylglycerol Lipase): The main enzyme responsible for breaking down 2-arachidonoylglycerol. vcu.edu

High selectivity for GPR55 over CB1 and CB2 is often a desirable trait to avoid the psychoactive side effects associated with CB1 activation and to achieve a targeted therapeutic effect. nih.govnih.gov While there is no available selectivity data for this compound, future research into its potential GPR55 activity would necessitate such a profiling cascade to understand its therapeutic potential and possible off-target effects.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Raltegravir |

| Dolutegravir |

| Piloty's acid (N-hydroxybenzenesulfonamide) |

| L-α-lysophosphatidylinositol (LPI) |

| ML184 |

| Anandamide |

Structure Activity Relationship Sar and Mechanistic Elucidation of N 4 Methoxybenzyl 4 Nitrobenzenesulfonamide Derivatives

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide scaffold have been instrumental in elucidating the relationship between its chemical architecture and biological function. A foundational study on the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, where the nitro group is positioned at the ortho, meta, and para positions of the benzenesulfonamide (B165840) ring, highlights the profound impact of substitution patterns on intermolecular interactions in the solid state. mdpi.com Although all isomers exhibit similar bond lengths and angles, significant differences in the C-S-N-C torsion angles lead to distinct orientations of the phenyl rings. mdpi.com This, in turn, dictates the nature of intermolecular hydrogen bonding. For instance, in the para and meta isomers, the sulfonamide hydrogen forms hydrogen bonds with the sulfonamide oxygens, whereas in the ortho isomer, the methoxy (B1213986) oxygen acts as the hydrogen bond acceptor. mdpi.com These variations in intermolecular forces, driven by subtle changes in molecular geometry, are crucial for how these molecules may interact with biological targets.

Further illustrating the impact of structural changes, studies on related benzenesulfonamide derivatives have demonstrated that modifications to both the benzylamine (B48309) and the benzenesulfonamide moieties can dramatically alter biological activity. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives designed as 12-lipoxygenase (12-LOX) inhibitors, the presence and position of substituents on both aromatic rings were critical for potency and selectivity. This research underscores the importance of a systematic approach to modifying the lead compound to optimize its therapeutic potential.

The following table summarizes key structural modifications and their observed impact on the properties of this compound and related compounds.

| Structural Modification | Observed Impact | Reference Compound |

|---|---|---|

| Positional Isomerism of Nitro Group (ortho, meta, para) | Alters C-S-N-C torsion angles and intermolecular hydrogen bonding patterns. mdpi.com | N-(4-methoxyphenyl)-nitrobenzenesulfonamide |

| Introduction of Hydroxyl and Additional Methoxy Groups | Enhances inhibitory potency against 12-lipoxygenase. | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| Methylation of Sulfonamide Nitrogen | Modifies the hydrogen bonding capacity and overall polarity. | N-(4-methoxybenzyl)-N-methyl-4-nitrobenzenesulfonamide |

| Replacement of Nitro Group with Other Substituents | Impacts electronic properties and potential for specific interactions. | General benzenesulfonamide derivatives |

Identification of Key Pharmacophoric Elements within the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold serves as a versatile framework in medicinal chemistry, with specific pharmacophoric elements being crucial for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, several key pharmacophoric features can be identified.

The core benzenesulfonamide group (-SO2NH-) is a critical pharmacophore. The sulfonamide moiety is a well-established zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors. The nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with receptor sites. The geometry of this group, influenced by the surrounding substituents, is vital for proper orientation within a binding pocket.

The two aromatic rings, the 4-methoxybenzyl ring and the 4-nitrobenzenesulfonyl ring, represent another essential pharmacophoric element. These rings can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with the amino acid residues of a target protein. The spatial arrangement of these rings relative to each other, dictated by the sulfonamide linker, is a key determinant of binding affinity and selectivity.

Influence of Substituents on Potency and Selectivity (e.g., nitro group, methoxy group, fluorine incorporation)

The nature and position of substituents on the benzenesulfonamide scaffold play a pivotal role in modulating the potency and selectivity of these compounds.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. This can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. The position of the nitro group, as demonstrated in the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, can dramatically affect the molecule's conformation and intermolecular interactions, which in turn can impact its biological activity. mdpi.com In some contexts, the nitro group can also be a site for metabolic reduction, which can lead to the formation of reactive intermediates.

The methoxy group on the benzyl (B1604629) moiety is an electron-donating group. It can influence the electron density of the adjacent aromatic ring and participate in hydrogen bonding as an acceptor. The presence of methoxy groups has been associated with enhanced antimetastatic and anticancer activities in various classes of compounds. The position of the methoxy group is also critical; for instance, in the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide series, the methoxy group at the 3-position of the benzyl ring was found to be important for potent 12-LOX inhibition.

Fluorine incorporation is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. While not present in the parent compound, the introduction of fluorine atoms on either of the aromatic rings could significantly impact the biological profile of this compound derivatives. Fluorine's high electronegativity can alter the electronic landscape of the molecule, and its ability to form hydrogen bonds can introduce new interactions with target proteins.

Mechanistic Investigations of Biological Targets and Pathways

While specific mechanistic studies on this compound are limited, insights can be drawn from the broader class of benzenesulfonamide derivatives and their known biological activities.

Enzyme Active Site Interactions

Molecular docking studies on related benzenesulfonamide derivatives have provided detailed insights into their binding modes. For instance, in the case of 12-LOX inhibitors, the benzenesulfonamide core is predicted to interact with the catalytic iron center, while the substituted benzyl group occupies a hydrophobic channel in the active site. These computational models provide a rational basis for the observed structure-activity relationships and guide the design of more potent and selective inhibitors.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. Small molecules that can either inhibit or stabilize PPIs are of great therapeutic interest. Benzenesulfonamide-containing compounds have been identified as modulators of PPIs.

The mechanism by which these molecules modulate PPIs can vary. They can act as "orthosteric" inhibitors by directly binding to the interface of the two proteins, preventing their association. Alternatively, they can be "allosteric" modulators, binding to a site remote from the protein-protein interface and inducing a conformational change that either disrupts or stabilizes the interaction. The two aromatic rings of this compound provide a scaffold that can be tailored to interact with the often large and flat surfaces of PPI interfaces.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide, docking studies can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. This approach is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on analogous sulfonamide-containing compounds. For instance, molecular docking has been successfully applied to other nitrobenzamide derivatives to explore their binding modes with specific enzymes. nih.gov These studies typically reveal key interactions such as hydrogen bonding, and hydrophobic interactions with the active site residues of the target protein. nih.govresearchgate.net For this compound, the methoxy (B1213986) group, the nitro group, and the sulfonamide linkage would be expected to participate in significant intermolecular interactions with a target's binding pocket.

The general procedure for a molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is built and optimized for its geometry and energy.

Preparation of the Target Protein: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: The resulting poses are "scored" based on their binding affinity, and the best-scoring poses are analyzed to understand the specific interactions between the ligand and the protein.

Such studies could provide valuable predictions about the biological activity of this compound, paving the way for its development in various therapeutic areas.

Quantum Chemical Calculations to Understand Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are utilized to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity indices for this compound.

Studies on similar sulfonamide derivatives have employed methods like Density Functional Theory (DFT) to analyze their molecular geometry, vibrational frequencies, and electronic properties. epstem.net For this compound, such calculations could elucidate:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the most stable conformation of the molecule. mdpi.com

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. bsu.byresearchgate.net

Electrostatic Potential (ESP) Maps: Visualization of the charge distribution on the molecule's surface, which helps in identifying regions that are prone to electrophilic or nucleophilic attack.

Reactivity Descriptors: Calculation of parameters like electronegativity, chemical hardness, and softness to predict the molecule's reactivity.

The table below summarizes key electronic properties that could be determined for this compound through quantum chemical calculations, based on findings for analogous compounds.

| Property | Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

| Mulliken Atomic Charges | Describes the charge distribution among the atoms in the molecule. |

These theoretical calculations offer a fundamental understanding of the intrinsic properties of this compound, which can be correlated with its experimental behavior.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target.

When combined with molecular docking, MD simulations can be used to refine the docked poses and to assess the stability of the ligand-protein complex. researchgate.net A typical MD simulation protocol for the this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box filled with a solvent (usually water) and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are recorded.

Analysis: The trajectories are analyzed to study various properties, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: To obtain a more accurate estimation of the binding affinity.

MD simulations on similar sulfonamide derivatives have been used to validate docking results and to provide a more dynamic picture of the ligand-receptor interactions. researchgate.net This approach can be instrumental in understanding the binding dynamics of this compound with its potential biological targets.

In Silico Prediction of Activity and Selectivity

In silico methods can be employed to predict the biological activity and selectivity of this compound, as well as its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions are valuable in the early stages of drug discovery to prioritize compounds with favorable properties.

Structure-Activity Relationship (SAR) studies, often aided by computational models, can help in understanding how the chemical structure of this compound relates to its biological activity. For instance, the presence and position of the nitro group and the methoxy group can significantly influence the compound's activity. mdpi.com

ADMET prediction tools can assess various properties of this compound, such as:

Lipinski's Rule of Five: To evaluate its drug-likeness based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Aqueous Solubility: To predict its solubility in water, which affects its absorption.

Blood-Brain Barrier (BBB) Penetration: To predict its ability to cross the BBB, which is important for drugs targeting the central nervous system. nih.gov

Toxicity Risk: To identify potential toxicological liabilities. mdpi.com

The following table presents a hypothetical ADMET profile for this compound, based on general characteristics of similar compounds.

| Property | Predicted Value | Implication |

| Molecular Weight | ~308 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | Moderate | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (≤10) |

| Toxicity Risk | Low to Moderate | Further experimental validation required |

These in silico predictions provide a valuable preliminary assessment of the potential of this compound as a bioactive molecule and can guide its further development and optimization.

Future Research Directions and Translational Potential

Designing Next-Generation Benzenesulfonamide (B165840) Derivatives with Enhanced Properties

The core structure of N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide serves as a scaffold for chemical modification to enhance its therapeutic properties. The future of benzenesulfonamide-based drug design lies in strategic structural optimization to improve potency, selectivity, and pharmacokinetic profiles. nih.gov

One promising avenue is the synthesis of novel analogs through systematic structural modifications. For instance, altering the substitution patterns on the phenyl rings could lead to significant changes in intermolecular interactions and, consequently, biological activity. mdpi.com Research into various geometric isomers of related compounds has shown that even slight changes in structure can lead to different crystalline-state interactions, which may influence how the molecule binds to a biological target. mdpi.com By creating a library of derivatives with varied functional groups at different positions, researchers can conduct comprehensive structure-activity relationship (SAR) studies. These studies help identify the key molecular features responsible for the desired therapeutic effects. nih.gov For example, the addition of groups that can form strong hydrogen bonds or hydrophobic interactions with a target protein could significantly boost binding affinity and efficacy. nih.gov

Furthermore, computational modeling and in silico analysis are becoming indispensable tools in designing these next-generation derivatives. nih.gov By predicting how different modifications will affect the molecule's shape, charge distribution, and binding energy with a specific target, scientists can prioritize the synthesis of compounds with the highest likelihood of success. nih.govmdpi.com This approach not only saves time and resources but also allows for a more rational and targeted design process. The goal is to create derivatives with significantly improved metabolic stability and oral bioavailability, transforming a promising lead compound into a viable drug candidate. nih.gov

Exploring Novel Biological Targets and Therapeutic Areas

While initial research may focus on a specific application, the benzenesulfonamide scaffold is known for its wide range of biological activities, suggesting that this compound and its future derivatives could be effective against a variety of diseases. mdpi.com Future research will focus on identifying and validating novel biological targets for these compounds.

A key area of exploration is in oncology. Certain benzenesulfonamide derivatives have shown potent activity as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to tumor hypoxia and proliferation. researchgate.netrsc.org New aryl thiazolone-benzenesulfonamides have demonstrated significant anti-proliferative activity against breast cancer cell lines. researchgate.net This suggests that this compound could be investigated as a potential CA IX inhibitor. Another cancer-related target is the Tropomyosin receptor kinase A (TrkA), which is implicated in the progression of glioblastoma. nih.gov Benzenesulfonamide analogs have been identified as potential inhibitors of this receptor, indicating another possible therapeutic avenue. nih.gov

Beyond cancer, benzenesulfonamides have shown promise in treating other conditions. For instance, derivatives have been developed as potent inhibitors of influenza hemagglutinin, a key protein for viral entry into host cells, offering a new mechanism for anti-influenza agents. nih.gov In the realm of neurodegenerative diseases, tryptanthrin (B1681603) derivatives containing a benzenesulfonamide moiety have been evaluated as multi-target agents for Alzheimer's disease, showing an ability to inhibit cholinesterases and prevent the aggregation of amyloid-beta plaques. mdpi.com Additionally, novel biphenylsulfonamide derivatives have been designed as selective antagonists for the angiotensin II type 2 (AT2) receptor, which could have applications in cardiovascular or neurological disorders. researchgate.netnih.gov The broad spectrum of activity seen in related compounds strongly supports the exploration of this compound against these and other novel biological targets.

Integration with Advanced Screening and Omics Technologies

To accelerate the discovery and development process, future research on this compound and its derivatives must be integrated with advanced screening and "omics" technologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, quickly identifying promising candidates from large chemical libraries. nih.govlunenfeld.ca HTS can be applied to screen libraries of benzenesulfonamide derivatives to pinpoint those with the highest activity for a desired target, be it an enzyme like carbonic anhydrase or a cellular receptor. enamine.net

Following initial screening, advanced analytical techniques can provide deeper insights. High-content screening (HCS), a cell-based imaging approach, can assess a compound's effect on multiple cellular parameters simultaneously, offering a more comprehensive picture of its biological impact. nih.gov Chemical proteomics can be used to identify the direct molecular targets of a compound within the complex environment of a cell, a process known as target deconvolution. nih.gov

Furthermore, integrating quantitative structure-activity relationship (QSAR) models and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling early in the research pipeline can help predict the drug-like properties of new derivatives. nih.govmdpi.com These computational tools use data from existing compounds to forecast the biological activity and pharmacokinetic profiles of novel, unsynthesized molecules, guiding medicinal chemists in their design efforts. nih.gov By combining these advanced screening, omics, and computational approaches, researchers can more efficiently navigate the path from a promising chemical scaffold like this compound to a clinically effective therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-4-nitrobenzenesulfonamide, and how are intermediates monitored for purity?

- Methodology :

- Acylation of the primary amine group in N-(4-methoxybenzyl)amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) is a common approach .

- Key steps :

React 4-nitrobenzenesulfonyl chloride with the benzylamine derivative in a polar aprotic solvent (e.g., acetone) at 0–25°C.

Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .

Purify the product via recrystallization from ethanol/water mixtures.

- Validation : Confirm product identity using ¹H/¹³C NMR (e.g., δ ~7.8 ppm for aromatic protons adjacent to the nitro group) and mass spectrometry (e.g., [M+H]⁺ peak at m/z 377) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies :

Dissolve the compound in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.

Analyze degradation products using HPLC with a C18 column and UV detection at 254 nm .

- Critical observations :

- The sulfonamide group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to 4-nitrobenzenesulfonic acid and N-(4-methoxybenzyl)amine as degradation products .

Advanced Research Questions

Q. How can reaction selectivity be optimized to avoid over-acylation or sulfonamide bond cleavage during derivatization?

- Methodology :

- Controlled acylation : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine moiety before introducing sulfonamide functionalities .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction selectivity by stabilizing intermediates, reducing side reactions (e.g., nitro group reduction) .

- Case study : In acylation of analogous sulfonamides, switching from solvent-free conditions to acetone improved yield from 50% to 85% while minimizing byproducts .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets (e.g., carbonic anhydrase)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target enzyme (PDB ID: 3LXE).

- Key parameters :

- The nitro group participates in π-π stacking with aromatic residues (e.g., Phe-131).

- The methoxybenzyl group occupies hydrophobic pockets, as seen in analogs like N-(4-chlorophenyl)-4-nitrobenzenesulfonamide .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. How can contradictory data on sulfonamide reactivity in aqueous vs. anhydrous conditions be resolved?

- Case analysis :

- : Solvent-free acylation yields 50% product but risks side reactions (e.g., nitro group reduction).

- : Using acetone as a solvent increases yield to 85% and suppresses side reactions via improved solubility .

- Resolution : Optimize solvent choice (e.g., acetone or DMSO) and reaction time (4–6 hours) to balance yield and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products